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molecular formula C12H15NO B8431913 2-Methylindol-3-ylpropanol

2-Methylindol-3-ylpropanol

Cat. No. B8431913
M. Wt: 189.25 g/mol
InChI Key: NKCRRPJVJZNTIJ-UHFFFAOYSA-N
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Patent
US04352811

Procedure details

A solution of 27.3 g of ethyl (2-methylindol-3-yl)propionate and 100 ml of tetrahydrofuran was added slowly to a suspension of 4.3 g of lithium aluminum hydride and 120 ml of tetrahydrofuran, with stirring. After the addition was complete, the reaction mixture was heated under reflux for 2 hrs, and cooled in an ice bath. Water (17 ml) was added cautiously at ice-bath temperature. The mixture was filtered and the filtrated was concentrated. Distillation of the residue at 0.2 mm gave 15.6 g (68.8%) of product, bp 180°.
Name
ethyl (2-methylindol-3-yl)propionate
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Yield
68.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH:11]([CH3:17])C(OCC)=O)=[CH:8][CH:7]=[CH:6][CH:5]=2.O1CCC[CH2:19]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH2:29]>>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH:11]([OH:29])[CH2:17][CH3:19])=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:2.3.4.5.6.7|

Inputs

Step One
Name
ethyl (2-methylindol-3-yl)propionate
Quantity
27.3 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1C(C(=O)OCC)C
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
4.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrated was concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at 0.2 mm

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC=CC=C2C1C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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